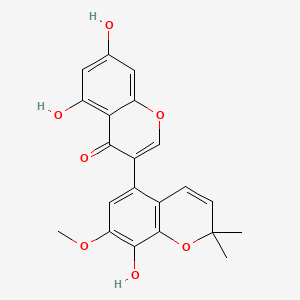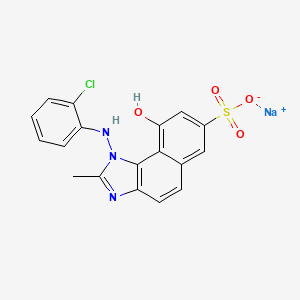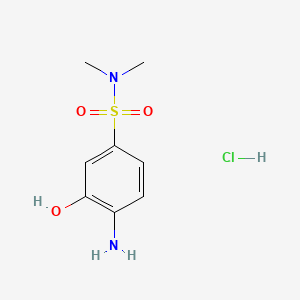
4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride is a chemical compound with the molecular formula C8H13ClN2O3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its solid physical form and is typically stored in a dark place under an inert atmosphere at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride involves several steps. One common method includes the reaction of 4-nitro-3-hydroxybenzenesulfonamide with dimethylamine under specific conditions to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3-hydroxybenzenesulfonamide: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
4-Nitro-3-hydroxybenzenesulfonamide: Contains a nitro group instead of an amino group, leading to different biological activities.
N,N-Dimethylbenzenesulfonamide: Lacks the hydroxyl and amino groups, affecting its chemical behavior and applications.
Uniqueness
4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
94248-95-0 |
|---|---|
Molekularformel |
C8H13ClN2O3S |
Molekulargewicht |
252.72 g/mol |
IUPAC-Name |
4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H12N2O3S.ClH/c1-10(2)14(12,13)6-3-4-7(9)8(11)5-6;/h3-5,11H,9H2,1-2H3;1H |
InChI-Schlüssel |
QJOZXGDAAUQZEY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


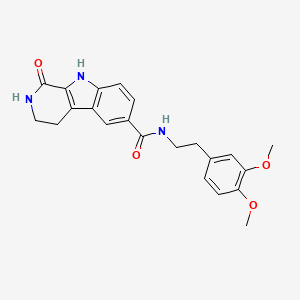
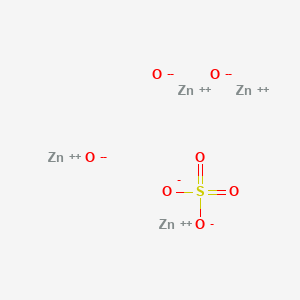
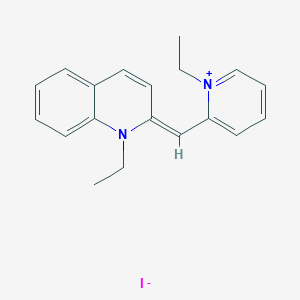

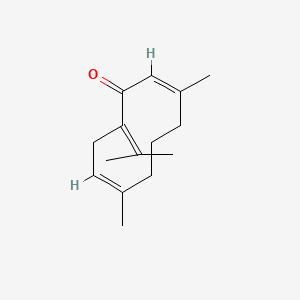

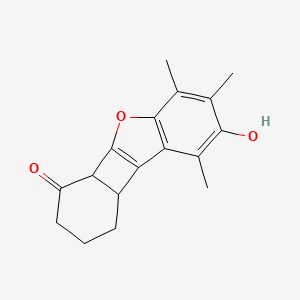
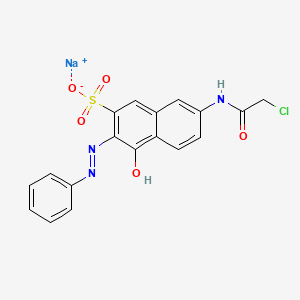
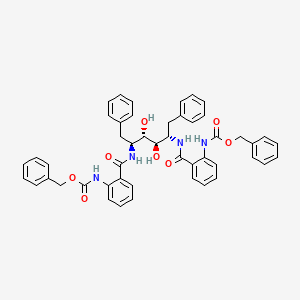
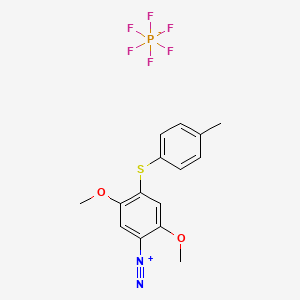
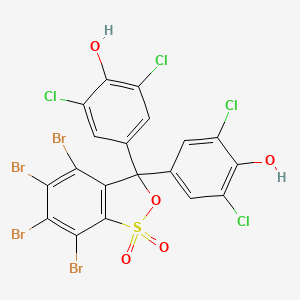
![(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone](/img/structure/B12693819.png)
